Zolpidem hydrochloride monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

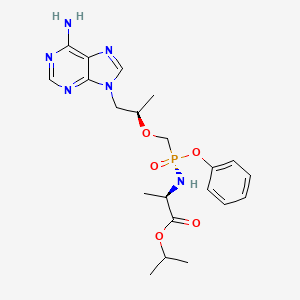

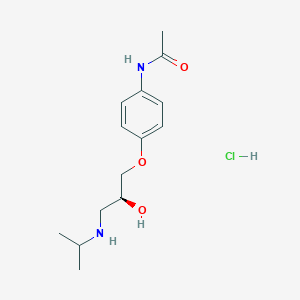

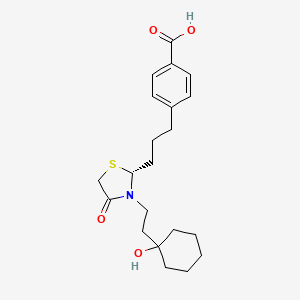

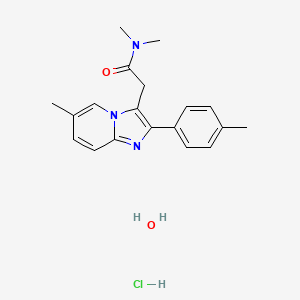

Zolpidem hydrochloride monohydrate is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. It is a nonbenzodiazepine hypnotic of the imidazopyridine class, which enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This compound is marketed under various brand names, including Ambien, Edluar, and Intermezzo .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zolpidem can be synthesized through a multi-step process. One efficient method involves a three-step microwave-assisted synthesis . This method utilizes easily accessible and inexpensive starting materials, resulting in high yields and purity. Another scalable method involves a CuI/BINOL-mediated tandem reaction of imine and alkyne . This two-step sequence includes imine formation followed by a tandem reaction, producing zolpidem in a 54% isolated yield.

Industrial Production Methods: Industrial production of zolpidem often involves the preparation of its tartrate salt. This is achieved by mixing the substrates in methanol and allowing the crystals to settle overnight . The resulting crystals are then filtered to obtain the desired salt with high purity.

Chemical Reactions Analysis

Types of Reactions: Zolpidem undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The synthesis of zolpidem involves reagents such as CuI/BINOL for the tandem reaction of imine and alkyne . Other catalysts used in the synthesis include nanocopper oxide, Cu-Mn spinel oxide, and CuSO4-glucose .

Major Products: The major product formed from these reactions is zolpidem itself, which is often converted into its tartrate salt for pharmaceutical use .

Scientific Research Applications

Zolpidem hydrochloride monohydrate has a wide range of scientific research applications:

Chemistry: In chemistry, zolpidem is studied for its unique imidazopyridine structure and its interactions with various catalysts and reagents during synthesis .

Biology: In biological research, zolpidem is used to study its effects on neuronal activity. For example, it has been shown to reduce hippocampal neuronal activity in freely behaving mice .

Medicine: Medically, zolpidem is primarily used to treat insomnia. It has also been investigated for its potential to restore brain function in patients in a vegetative state following brain injury .

Industry: In the pharmaceutical industry, zolpidem is used to develop various formulations, including immediate-release and extended-release tablets .

Mechanism of Action

Zolpidem exerts its effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via selective agonism at the benzodiazepine-1 (BZ1) receptor . This results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability, leading to its sedative and hypnotic effects .

Comparison with Similar Compounds

Zaleplon: Another nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.

Eszopiclone: A nonbenzodiazepine hypnotic that is also used to treat insomnia.

Uniqueness: Zolpidem is unique in its selective agonism at the BZ1 receptor, which results in minimal anxiolytic, myorelaxant, and anticonvulsant properties compared to other nonbenzodiazepine hypnotics . This selectivity makes zolpidem particularly effective for inducing sleep without significant residual effects.

Properties

CAS No. |

299397-16-3 |

|---|---|

Molecular Formula |

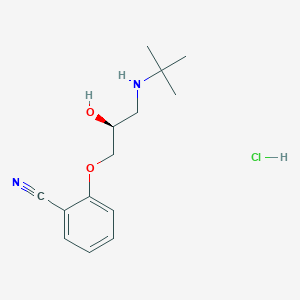

C19H24ClN3O2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrate;hydrochloride |

InChI |

InChI=1S/C19H21N3O.ClH.H2O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;;/h5-10,12H,11H2,1-4H3;1H;1H2 |

InChI Key |

YELFUPKDSOBFAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.